Disodium 2-oxoglutarate

Description

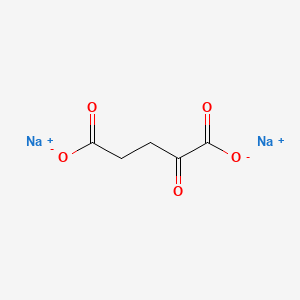

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C5H6O5.Na/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRYXSKURSLOCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(=O)O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22202-68-2, 17091-15-5 | |

| Details | Compound: Pentanedioic acid, 2-oxo-, sodium salt (1:?) | |

| Record name | Pentanedioic acid, 2-oxo-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22202-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Pentanedioic acid, 2-oxo-, sodium salt (1:?) | |

| Record name | Pentanedioic acid, 2-oxo-, sodium salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17091-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

169.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305-72-6 | |

| Record name | Disodium α-ketoglutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Fundamental Biochemical Significance of 2 Oxoglutarate

Role as a Central Metabolite in the Tricarboxylic Acid (TCA) Cycle

2-Oxoglutarate is a crucial intermediate in the tricarboxylic acid (TCA) cycle, a series of chemical reactions used by all aerobic organisms to release stored energy. nih.govnih.gov This cycle is a central hub of cellular metabolism.

The TCA cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins. Acetyl-CoA, derived from these macronutrients, enters the cycle to be oxidized for energy. nih.gov 2-Oxoglutarate and another intermediate, oxaloacetate, also serve as precursors for the synthesis of amino acids and nucleotides, highlighting the anabolic functions of the cycle. nih.gov

Within the TCA cycle, 2-oxoglutarate is formed from isocitrate through oxidative decarboxylation, a reaction catalyzed by the enzyme isocitrate dehydrogenase. biomolther.orgnih.gov Subsequently, 2-oxoglutarate undergoes another oxidative decarboxylation to form succinyl-CoA. ontosight.aiproteopedia.org This reaction is catalyzed by the 2-oxoglutarate dehydrogenase complex (OGDHC) and is a key regulatory point in the cycle. biomolther.orgnih.govproteopedia.org This step is critical for the production of ATP and the reduced coenzymes NADH and FADH2, which are essential for cellular energy production. ontosight.ai The activity of the OGDHC is regulated by various factors, including the ratios of ATP/ADP and NADH/NAD+, ensuring the rate of the TCA cycle is tuned to the cell's metabolic needs. proteopedia.orgwikipedia.org

Key Reactions in the TCA Cycle Involving 2-Oxoglutarate

| Precursor | Enzyme | Product | Significance |

|---|---|---|---|

| Isocitrate | Isocitrate Dehydrogenase | 2-Oxoglutarate | Links glycolysis and amino acid metabolism to the TCA cycle. |

| 2-Oxoglutarate | 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | Succinyl-CoA | A major regulated step, producing NADH and a precursor for heme synthesis. ontosight.aiproteopedia.org |

Crossroads of Carbon and Nitrogen Metabolism

2-Oxoglutarate serves as a critical link between carbon and nitrogen metabolism, acting as the primary carbon skeleton for the assimilation of nitrogen. nih.govnih.govuni.lu Its intracellular levels fluctuate in response to the availability of both carbon and nitrogen. nih.govnih.gov

This keto-acid plays a vital role in transamination reactions during the metabolism of amino acids. ebay.com It can accept an amino group from an amino acid, thereby converting into the amino acid glutamate (B1630785) while the original amino acid is converted into a keto acid. This process is fundamental for the synthesis and degradation of amino acids. mdpi.com In many organisms, 2-oxoglutarate is essential for ammonia (B1221849) assimilation. frontiersin.org

2-Oxoglutarate is a direct precursor for the synthesis of glutamate. ebay.comspandidos-publications.com In the presence of ammonia, the enzyme glutamate dehydrogenase can catalyze the reductive amination of 2-oxoglutarate to form glutamate. microbiologyresearch.orgmicrobiologyresearch.org

Furthermore, glutamate can be converted to glutamine, a crucial amino acid for protein synthesis and a primary nitrogen donor for the synthesis of other nitrogen-containing compounds. nih.gov The synthesis of glutamate from glutamine and 2-oxoglutarate is catalyzed by glutamate synthase (GOGAT). asm.orgnih.gov The combined action of glutamine synthetase (GS) and GOGAT forms the GS/GOGAT cycle, a key pathway for ammonia assimilation in many organisms. nih.govoup.com This cycle effectively incorporates inorganic nitrogen into an organic form.

Pathways Linking 2-Oxoglutarate to Nitrogen Metabolism

| Pathway | Key Enzyme(s) | Function |

|---|---|---|

| Reductive Amination | Glutamate Dehydrogenase | Directly incorporates ammonia into 2-oxoglutarate to form glutamate. microbiologyresearch.orgmicrobiologyresearch.org |

| GS/GOGAT Cycle | Glutamine Synthetase (GS), Glutamate Synthase (GOGAT) | Assimilates ammonia by first forming glutamine, which then reacts with 2-oxoglutarate to produce two molecules of glutamate. nih.govoup.com |

Role as a Signaling Molecule in Cellular Homeostasis

Beyond its metabolic roles, 2-oxoglutarate acts as a significant signaling molecule that reflects the cell's nutritional status. nih.govuni.lu Its concentration influences a wide range of cellular processes. nih.gov

One of the most important signaling functions of 2-oxoglutarate is its role as an obligatory co-substrate for a large family of enzymes called 2-oxoglutarate-dependent dioxygenases (2-OGDDs). nih.govthemedicalbiochemistrypage.orgnih.gov These enzymes are involved in diverse processes, including:

DNA and RNA demethylation: Influencing gene expression. themedicalbiochemistrypage.org

Histone modification: Playing a role in epigenetic regulation. nih.govthemedicalbiochemistrypage.org

Collagen synthesis: Essential for the hydroxylation of proline and lysine (B10760008) residues in collagen. themedicalbiochemistrypage.org

Hypoxia response: Regulating the stability of hypoxia-inducible factor 1 (HIF-1). nih.gov

The activity of 2-OGDDs is sensitive to the cellular ratio of 2-oxoglutarate to other metabolites like succinate (B1194679) and fumarate (B1241708), which can act as inhibitors. nih.govnih.gov This allows the cell to couple its epigenetic and transcriptional programs to its metabolic state. For instance, in Escherichia coli, 2-oxoglutarate levels regulate the synthesis of cyclic AMP (cAMP), a major signaling molecule. nih.govnih.gov It also plays a role in signaling nitrogen deficits in bacteria and plants. portlandpress.com

Sensing of Carbon and Nitrogen Status

Disodium (B8443419) 2-oxoglutarate, the salt form of 2-oxoglutarate (2-OG), is strategically positioned at the crossroads of central carbon and nitrogen metabolism. nih.govscispace.comresearchgate.net This unique position allows its intracellular concentration to serve as a critical indicator of the cell's nutritional state, specifically the balance between carbon and nitrogen availability. nih.govscispace.comasm.org 2-OG is a key intermediate of the tricarboxylic acid (TCA) cycle, a fundamental pathway in carbon metabolism for energy production. nih.govontosight.ai Simultaneously, it functions as the primary carbon skeleton for the assimilation of nitrogen into amino acids, such as glutamate. nih.govontosight.ainih.gov

The intracellular levels of 2-OG fluctuate directly in response to the availability of carbon and nitrogen sources. nih.govresearchgate.net When carbon is abundant, the flux through the TCA cycle is high, leading to an increased production of 2-OG. Conversely, under conditions of nitrogen limitation, the demand for 2-OG as a carbon backbone for nitrogen assimilation decreases, causing its levels to rise. elifesciences.org In contrast, when nitrogen is plentiful, 2-OG is rapidly consumed to synthesize amino acids, leading to a decrease in its concentration. nih.gov This dynamic interplay makes 2-OG an ideal signaling molecule, or "metabolite-signal," reflecting the cellular C/N ratio. nih.govnih.gov

Organisms across all domains of life have evolved sophisticated mechanisms to sense these fluctuations in 2-OG levels. nih.govresearchgate.net In many bacteria and archaea, specialized sensor proteins directly bind to 2-OG, initiating downstream regulatory cascades. nih.govnih.gov

The PII Signal Transduction Protein: A primary sensor of the carbon/nitrogen balance is the highly conserved PII signal transduction protein. nih.govresearchgate.net PII proteins can bind 2-OG, and this binding is often synergistic with the binding of ATP. researchgate.netresearchgate.net This interaction alters the conformation of PII, specifically affecting a flexible surface loop known as the T-loop. researchgate.net The conformational state of the T-loop determines PII's ability to interact with and regulate a wide array of target proteins involved in nitrogen uptake and metabolism. researchgate.netnih.gov When 2-OG levels are high (indicating carbon sufficiency or nitrogen limitation), PII's interaction with its targets is modulated, thereby adjusting metabolic pathways to the prevailing conditions. nih.govresearchgate.net

Transcription Factors: In cyanobacteria, the global transcription factor NtcA is a direct receptor for 2-OG. pnas.orgnih.gov The accumulation of 2-OG during nitrogen starvation enhances the DNA-binding activity of NtcA. pnas.org This binding induces a conformational change in the NtcA protein, optimizing it for binding to the promoters of genes involved in nitrogen assimilation and other metabolic adjustments. pnas.orgnih.gov This allows the cell to mount a broad transcriptional response to nitrogen scarcity, a state signaled by high 2-OG levels. pnas.org

This sensing mechanism ensures that cells can coordinate the complex processes of carbon and nitrogen metabolism, maximizing nutrient utilization and promoting growth only when resources are appropriately balanced. nih.gov

Table 1: Cellular Conditions and Corresponding 2-Oxoglutarate (2-OG) Levels

| Cellular Condition | Carbon Source Availability | Nitrogen Source Availability | Primary Metabolic Flux | Resulting Intracellular 2-OG Concentration | Cellular Signal |

| Carbon Sufficiency | High | Adequate | Increased TCA cycle activity | Increase | Carbon surplus |

| Nitrogen Limitation | Adequate | Low | Decreased nitrogen assimilation | Increase | Nitrogen deficit |

| Nitrogen Sufficiency | Adequate | High | Increased nitrogen assimilation | Decrease | Nitrogen surplus |

| Carbon Limitation | Low | Adequate | Decreased TCA cycle activity | Decrease | Carbon deficit |

Modulation of Cellular Regulatory Networks

Beyond its role as a passive indicator of metabolic status, 2-oxoglutarate actively modulates a vast and diverse range of cellular regulatory networks. nih.govresearchgate.net Its primary mechanism of action is serving as an obligatory co-substrate for a large superfamily of enzymes known as Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDOs). nih.govnih.govfrontiersin.organnualreviews.org These enzymes are widespread in nature and catalyze a variety of oxidative reactions, including hydroxylation, demethylation, desaturation, and ring formation. frontiersin.organnualreviews.orgrsc.org

The activity of 2-OGDOs is directly dependent on the availability of 2-OG, molecular oxygen, and iron (Fe²⁺). nih.govfrontiersin.org By controlling the function of these enzymes, 2-OG links cellular metabolism directly to the regulation of gene expression and other critical cellular processes. nih.gov

Epigenetic Regulation: A crucial role for 2-OGDOs is in the regulation of the epigenome. nih.govresearchgate.net

Histone Demethylation: The Jumonji C (JmjC) domain-containing histone demethylases are 2-OGDOs that remove methyl groups from histone proteins. nih.govnih.gov Histone methylation is a key epigenetic mark that influences chromatin structure and gene transcription. By acting as a co-substrate for JmjC demethylases, 2-OG can influence global gene expression patterns in response to the cell's metabolic state. nih.govnih.gov

DNA Demethylation: The Ten-Eleven Translocation (TET) family of enzymes are 2-OGDOs that initiate the process of active DNA demethylation. researchgate.netmdpi.com They do this by hydroxylating 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a key step in removing methyl marks from DNA. frontiersin.orgresearchgate.net This process is fundamental for epigenetic reprogramming during development and in disease. nih.govresearchgate.net The dependence of TET enzymes on 2-OG provides a direct link between the TCA cycle and the maintenance of the DNA methylome. nih.gov

Signaling Pathway Modulation: 2-OG influences other major signaling networks. In Escherichia coli, for example, 2-OG levels regulate the synthesis of cyclic AMP (cAMP), a master signaling molecule that controls hundreds of genes, particularly those related to carbon catabolism. nih.govscispace.comresearchgate.net This creates a sophisticated interplay where the cell's carbon/nitrogen status, reported by 2-OG, can influence its preferences for utilizing different carbon sources. nih.gov

Biosynthesis of Secondary Metabolites: In plants, 2-OGDOs are involved in the biosynthesis of a wide array of secondary metabolites, including flavonoids, alkaloids, and the plant hormone gibberellin. nih.govfrontiersin.orgresearchgate.net The availability of 2-OG can, therefore, control the production of these compounds, which are essential for plant growth, development, and defense against stress. frontiersin.orgresearchgate.net

Table 2: Key Cellular Regulatory Proteins and Enzymes Modulated by 2-Oxoglutarate (2-OG)

| Protein/Enzyme Class | Specific Examples | Organism(s) | Role of Protein/Enzyme | Mechanism of 2-OG Modulation |

| Signal Transduction Proteins | PII protein | Bacteria, Archaea | Integrates C/N signals to regulate nitrogen metabolism | Allosteric binding of 2-OG alters conformation and interaction with target proteins. nih.govresearchgate.net |

| Transcription Factors | NtcA | Cyanobacteria | Global transcriptional regulator for nitrogen starvation response | Direct binding of 2-OG enhances DNA-binding activity. pnas.orgnih.gov |

| DNA Demethylases | TET1, TET2, TET3 | Eukaryotes | Catalyze oxidation of 5-methylcytosine, initiating DNA demethylation | Serves as an essential co-substrate for the hydroxylation reaction. frontiersin.orgresearchgate.netmdpi.com |

| Histone Demethylases | Jumonji C (JmjC) domain-containing proteins | Eukaryotes | Remove methyl groups from histones, altering chromatin and gene expression | Serves as an essential co-substrate for the demethylation reaction. nih.govnih.gov |

| Prolyl Hydroxylases | HIF prolyl hydroxylases (PHDs) | Animals | Regulate stability of Hypoxia-Inducible Factor (HIF) transcription factor | Serves as a co-substrate for the hydroxylation of HIF, targeting it for degradation. nih.gov |

| Biosynthetic Enzymes | Flavonol synthase (FLS), Anthocyanidin synthase (ANS) | Plants | Catalyze key steps in flavonoid biosynthesis | Serves as a co-substrate for oxidative reactions in the pathway. nih.govfrontiersin.org |

Enzymatic Functions and Reaction Mechanisms Involving 2 Oxoglutarate

Substrate in Transamination Reactions

Transamination reactions are fundamental to the synthesis and degradation of amino acids, facilitating the redistribution of nitrogen throughout the cell. In these reactions, 2-oxoglutarate serves as a primary acceptor of amino groups.

Role with Aminotransferases in Amino Acid Metabolism

Aminotransferases, also known as transaminases, are a class of enzymes that catalyze the reversible transfer of an amino group (-NH₂) from an amino acid to a keto acid. taylorandfrancis.com 2-Oxoglutarate is a key keto acid that participates in these reactions. taylorandfrancis.com The general reaction involves an amino acid donating its amino group to 2-oxoglutarate, which is thereby converted into the amino acid glutamate (B1630785). The original amino acid, having lost its amino group, is converted into its corresponding keto acid.

This process is central to maintaining the cellular pool of amino acids. For instance, alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are two prominent aminotransferases that utilize 2-oxoglutarate. ALT catalyzes the transfer of an amino group from alanine to 2-oxoglutarate, yielding pyruvate (B1213749) and glutamate. Similarly, AST facilitates the transfer of an amino group from aspartate to 2-oxoglutarate, forming oxaloacetate and glutamate. taylorandfrancis.com These reactions are crucial for linking amino acid metabolism with carbohydrate metabolism through the citric acid cycle.

The enzyme taurine-2-oxoglutarate transaminase provides another example, catalyzing the reaction between taurine (B1682933) and 2-oxoglutarate to produce sulfoacetaldehyde (B1196311) and L-glutamate. wikipedia.org All these transamination reactions are dependent on the cofactor pyridoxal (B1214274) phosphate, a derivative of vitamin B6. wikipedia.orglibretexts.org

Formation of Amino Acids from Keto Acids

The glutamate formed from 2-oxoglutarate in transamination reactions serves as a principal nitrogen donor for the synthesis of other amino acids. weizmann.ac.ilnih.govlibretexts.org This makes the initial transamination involving 2-oxoglutarate a critical step in the biosynthesis of the body's nitrogen-containing compounds. nih.gov

The process is essentially the reverse of the catabolic reactions described above. A specific keto acid precursor for a desired amino acid accepts an amino group from glutamate, which is in turn converted back to 2-oxoglutarate. This allows the cell to synthesize non-essential amino acids as needed, using carbon skeletons derived from other metabolic pathways. For example, phenylalanine can be synthesized by the transfer of an amino group from glutamate to its corresponding keto acid, phenylpyruvate. weizmann.ac.il

The reversible nature of these reactions, catalyzed by aminotransferases, allows for a dynamic equilibrium to be maintained, ensuring that the cellular concentrations of various amino acids and keto acids are balanced according to metabolic demands.

| Enzyme | Donor Amino Acid | Acceptor Keto Acid | Product Amino Acid | Product Keto Acid |

| Alanine Aminotransferase (ALT) | Alanine | 2-Oxoglutarate | Glutamate | Pyruvate |

| Aspartate Aminotransferase (AST) | Aspartate | 2-Oxoglutarate | Glutamate | Oxaloacetate |

| Taurine-2-Oxoglutarate Transaminase | Taurine | 2-Oxoglutarate | L-Glutamate | Sulfoacetaldehyde |

Obligatory Cofactor for 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs)

2-Oxoglutarate plays an indispensable role as a cosubstrate for a large and diverse superfamily of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.gov These enzymes are non-heme iron-containing proteins that catalyze a wide variety of oxidative reactions, including hydroxylations, demethylations, and desaturations. jianhaidulab.comannualreviews.orgnih.gov

Mechanism of Oxidative Decarboxylation in 2-ODDs

The catalytic cycle of 2-ODDs involves a complex mechanism centered on the oxidative decarboxylation of 2-oxoglutarate. This process is tightly coupled to the oxidation of the primary substrate. The key steps are as follows:

Binding of Reactants: The reaction is initiated by the binding of 2-oxoglutarate and the primary substrate to the enzyme's active site, which contains a ferrous iron (Fe(II)) center. jianhaidulab.comnih.govnih.gov 2-Oxoglutarate coordinates to the Fe(II) ion in a bidentate fashion, meaning it attaches at two points. jianhaidulab.comrsc.orgresearchgate.net

Oxygen Binding and Oxidative Decarboxylation: Molecular oxygen (O₂) then binds to the Fe(II) center. nih.govrsc.org This binding triggers the oxidative decarboxylation of 2-oxoglutarate, where it is broken down into succinate (B1194679) and carbon dioxide (CO₂). nih.govjianhaidulab.comnih.gov

Formation of a Ferryl Intermediate: The oxidative decarboxylation of 2-oxoglutarate is coupled with the formation of a highly reactive iron(IV)-oxo species, known as a ferryl intermediate (Fe(IV)=O). jianhaidulab.comrsc.orgresearchgate.net This potent oxidizing agent is responsible for the subsequent modification of the primary substrate.

Substrate Oxidation: The ferryl intermediate then abstracts a hydrogen atom from the primary substrate, leading to the formation of a substrate radical and an Fe(III)-OH species. rsc.orgmdpi.com

Product Formation and Regeneration: Recombination of the substrate radical and the hydroxyl group results in the hydroxylated product. rsc.orgmdpi.com The enzyme's active site is then regenerated to its initial Fe(II) state, ready for the next catalytic cycle.

This intricate mechanism allows 2-ODDs to perform challenging oxidation reactions under physiological conditions.

Functional Diversity of 2-ODD Superfamily Enzymes

The 2-ODD superfamily is one of the largest families of non-heme iron enzymes and is found in organisms ranging from bacteria to humans. nih.gov The versatility of their catalytic mechanism enables them to participate in a vast array of biological processes. These include collagen biosynthesis, hypoxia sensing, fatty acid metabolism, and the regulation of gene expression through the demethylation of histones and nucleic acids. annualreviews.orgnih.gov The diversity of reactions catalyzed by 2-ODDs includes hydroxylation, halogenation, ring formation, desaturation, and epimerization. nih.gov

Hydroxylation, the introduction of a hydroxyl group (-OH) into a substrate, is the most common reaction catalyzed by 2-ODDs. jianhaidulab.com These reactions are critical for numerous biological functions.

A prime example is the post-translational modification of collagen, the most abundant protein in mammals. Prolyl and lysyl hydroxylases, which are 2-ODDs, catalyze the hydroxylation of proline and lysine (B10760008) residues within procollagen (B1174764) chains. nih.gov These hydroxylations are essential for the stability of the collagen triple helix.

Another critical role of 2-ODD-mediated hydroxylation is in the cellular response to hypoxia (low oxygen levels). The hypoxia-inducible factors (HIFs) are transcription factors that control the expression of genes involved in adapting to low oxygen. Under normal oxygen conditions, HIF prolyl hydroxylases (PHDs), which are 2-ODDs, hydroxylate specific proline residues in the HIF-α subunit. This hydroxylation marks HIF-α for degradation. Under hypoxic conditions, the lack of oxygen as a substrate for PHDs leads to the stabilization of HIF-α, allowing it to activate gene expression. nih.gov

Human 2-ODDs are also known to catalyze the hydroxylation of asparaginyl, aspartyl, and histidinyl residues in various protein substrates. nih.gov

| Enzyme Family | Substrate | Reaction Type | Biological Process |

| Collagen Prolyl/Lysyl Hydroxylases | Proline/Lysine residues in procollagen | Hydroxylation | Collagen biosynthesis and stability |

| HIF Prolyl Hydroxylases (PHDs) | Proline residues in HIF-α | Hydroxylation | Hypoxia sensing and response |

| JmjC domain-containing histone demethylases | N-methylated histone lysyl residues | Demethylation (via hydroxylation) | Epigenetic regulation of gene expression |

| AlkB homologues (e.g., FTO) | Methylated nucleic acids | Demethylation (via hydroxylation) | DNA/RNA repair and modification |

Demethylation Processes

Disodium (B8443419) 2-oxoglutarate is a mandatory co-substrate for a large family of non-heme iron(II)-dependent oxygenases, often referred to as 2-oxoglutarate-dependent dioxygenases (2-ODDs). A significant function of these enzymes is the catalysis of demethylation reactions on a variety of biological substrates, including proteins and nucleic acids. This process is crucial for epigenetic regulation and DNA repair. rsc.orgnih.gov

The demethylation reaction does not involve the direct removal of a methyl group. Instead, it proceeds via a hydroxylation mechanism. nih.govthemedicalbiochemistrypage.org The 2-ODD enzyme utilizes molecular oxygen and 2-oxoglutarate to generate a highly reactive iron(IV)-oxo (ferryl) intermediate. nih.gov This potent oxidizing species abstracts a hydrogen atom from the methyl group of the substrate, followed by a "rebound" of a hydroxyl group to form a hydroxymethyl intermediate. nih.gov This intermediate is unstable and spontaneously decomposes, releasing the demethylated substrate and formaldehyde. nih.gov

During this reaction, the 2-oxoglutarate is oxidatively decarboxylated to succinate and carbon dioxide. One atom from the molecular oxygen (O₂) is incorporated into the hydroxyl group on the substrate, while the other is incorporated into the succinate molecule. themedicalbiochemistrypage.orgmdpi.com This intricate mechanism allows for the precise removal of methyl groups from histones, DNA, and RNA, playing a vital role in cellular regulation. nih.gov

| Enzyme Class | Substrate | Function |

| Histone Lysine Demethylases (KDMs) | Nε-methylated lysine in histones | Epigenetic regulation, transcription control |

| AlkB Homologs (ALKBH) | Methylated DNA/RNA bases | DNA repair, RNA modification |

| Ten-Eleven Translocation (TET) | 5-methylcytosine (B146107) in DNA | DNA demethylation, epigenetic regulation |

Halogenation and Desaturation Events

Beyond hydroxylation-dependent demethylation, 2-oxoglutarate-dependent dioxygenases (2-ODDs) exhibit remarkable catalytic versatility, mediating complex transformations such as halogenation and desaturation. nih.govresearchgate.net These reactions are particularly prevalent in microbial secondary metabolite biosynthesis, leading to the production of compounds with significant biological activities, including antibiotics. pageplace.de

Halogenation: A specific subset of 2-ODDs, known as halogenases, can install a chlorine or bromine atom onto an unactivated carbon center of a substrate. nih.gov The mechanism is analogous to hydroxylation in its initial steps, involving the formation of a high-valent Fe(IV)-oxo intermediate through the oxidative decarboxylation of 2-oxoglutarate. rsc.org However, in halogenases, the active site features a halide ion (Cl⁻ or Br⁻) coordinated to the iron center. Instead of hydroxyl rebound, the Fe(IV)-oxo species abstracts a hydrogen atom from the substrate to create a substrate radical. This radical then recombines with the iron-bound halide, resulting in a halogenated product. nih.govrsc.org

Desaturation: Desaturation reactions, catalyzed by 2-ODDs, introduce a double bond into the substrate. This process is crucial in the biosynthesis of various natural products, including gibberellins (B7789140) and antibiotics. nih.gov The reaction is also initiated by the Fe(IV)-oxo intermediate abstracting a hydrogen atom from the substrate. However, instead of a rebound step, a second hydrogen atom is abstracted from an adjacent carbon, leading to the formation of a double bond and the reduction of the iron center. nih.gov This process effectively removes two hydrogen atoms, resulting in an unsaturated product.

| Reaction | Enzyme Subfamily | Key Mechanistic Feature | Product |

| Halogenation | 2-ODD Halogenases | Rebound of an iron-bound halide to a substrate radical | Halogenated compound |

| Desaturation | 2-ODD Desaturases | Sequential abstraction of two hydrogen atoms from adjacent carbons | Unsaturated compound |

Epoxidation and Ring Formation Catalysis

The catalytic repertoire of 2-oxoglutarate-dependent dioxygenases (2-ODDs) extends to the formation of cyclic structures, including epoxides and larger ring systems. These reactions are vital in the biosynthesis of numerous complex natural products. nih.govpsu.edu

Epoxidation: Epoxidation involves the formation of a three-membered ring containing an oxygen atom (an epoxide). Some 2-ODDs, such as AsqJ, catalyze this transformation. nih.gov The mechanism involves the generation of the characteristic Fe(IV)-oxo intermediate from the reaction of the Fe(II)-enzyme complex with O₂ and 2-oxoglutarate. This intermediate then transfers its oxygen atom to a double bond on the substrate. nih.gov Studies on AsqJ suggest a stepwise process where the Fe(IV)-oxo intermediate initially forms a bond with one carbon of the olefin, creating an Fe(III)-alkoxide species, followed by the formation of the second carbon-oxygen bond to complete the epoxide ring. nih.gov

Ring Formation: 2-ODDs are also involved in oxidative ring cyclization. nih.gov Enzymes like clavaminate synthase (CAS) catalyze the formation of ring structures, which are key steps in the biosynthesis of compounds like β-lactam antibiotics. nih.gov The mechanism for these reactions can vary. One proposed pathway involves the Fe(IV)-oxo intermediate performing a hydroxylation, and the resulting alcohol then undergoes a nucleophilic attack to close the ring. Another possibility is a radical-based mechanism where hydrogen abstraction by the Fe(IV)-oxo species generates a substrate radical that then initiates cyclization. nih.gov These enzymatic strategies allow for the construction of complex molecular architectures from linear precursors.

| Process | Enzyme Example | Key Transformation |

| Epoxidation | AsqJ | Addition of an oxygen atom across a double bond |

| Ring Formation | Clavaminate Synthase (CAS) | Formation of a cyclic structure from an acyclic precursor |

Specific 2-ODD Enzyme Systems and Their Biochemical Contexts

Prolyl Hydroxylases in Protein Modification Research

Prolyl hydroxylases are a critical class of 2-oxoglutarate-dependent dioxygenases that catalyze the hydroxylation of proline residues within proteins. nih.gov This post-translational modification is fundamental to various biological processes, most notably the structural integrity of collagen and cellular responses to oxygen availability. themedicalbiochemistrypage.org

In collagen biosynthesis, prolyl 4-hydroxylases (C-P4Hs) introduce a hydroxyl group to the C4 position of specific proline residues in procollagen chains. This modification is essential for the formation of the stable triple-helical structure of mature collagen. nih.gov The reaction requires Fe(II), molecular oxygen, and 2-oxoglutarate, which is converted to succinate and CO₂. themedicalbiochemistrypage.org

A second major area of research involves the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases, also known as Prolyl Hydroxylase Domain (PHD) enzymes. nih.gov Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues in the alpha subunit of HIF (HIF-α). diff.org This hydroxylation acts as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation. nih.gov In hypoxic (low oxygen) conditions, the activity of PHDs is limited due to the lack of the O₂ substrate, leading to the stabilization of HIF-α, which can then enter the nucleus and activate genes involved in the adaptive response to hypoxia, such as those for erythropoiesis and angiogenesis. diff.orgnih.gov The dependence of PHDs on 2-oxoglutarate links cellular metabolism directly to the oxygen-sensing pathway. rsc.org

| Enzyme Family | Primary Substrate | Biological Function |

| Collagen Prolyl 4-Hydroxylases (C-P4Hs) | Proline residues in procollagen | Collagen triple helix stabilization |

| HIF Prolyl Hydroxylases (PHDs) | Proline residues in HIF-α | Oxygen sensing, regulation of HIF-α stability |

Ten-Eleven Translocation (TET) Enzymes in DNA/RNA Modification Studies

The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3) are 2-oxoglutarate-dependent dioxygenases that play a central role in active DNA demethylation. frontiersin.orgwikipedia.org They are key players in epigenetic regulation, embryonic development, and have been implicated in cancer. nih.gov

TET enzymes catalyze the iterative oxidation of 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing. nih.gov In a process dependent on Fe(II), O₂, and 2-oxoglutarate, TET proteins first hydroxylate 5mC to form 5-hydroxymethylcytosine (B124674) (5hmC). oup.com They can then further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and subsequently to 5-carboxylcytosine (5caC). wikipedia.org

These oxidized methylcytosines are recognized and excised by the base excision repair (BER) machinery, specifically by thymine-DNA glycosylase (TDG), and replaced with an unmethylated cytosine, thereby completing the demethylation process. wikipedia.org The discovery of TET enzymes and their function provided a mechanistic understanding of how DNA methylation can be actively removed, challenging the previous notion that it was a highly stable epigenetic mark primarily diluted through DNA replication. frontiersin.org The activity of TET enzymes links the TCA cycle, through the availability of 2-oxoglutarate, directly to epigenetic control of the genome. frontiersin.org

| Enzyme | Substrate | Product(s) | Function |

| TET1, TET2, TET3 | 5-methylcytosine (5mC) | 5-hydroxymethylcytosine (5hmC) | Initiation of active DNA demethylation |

| TET1, TET2, TET3 | 5-hydroxymethylcytosine (5hmC) | 5-formylcytosine (5fC) | Intermediate in active DNA demethylation |

| TET1, TET2, TET3 | 5-formylcytosine (5fC) | 5-carboxylcytosine (5caC) | Final oxidation product for BER-mediated removal |

Involvement in Specific Phytohormone Biosynthesis Pathways (e.g., Gibberellins)

In plants, 2-oxoglutarate-dependent dioxygenases are crucial for the biosynthesis and catabolism of several phytohormones, most notably the gibberellins (GAs). rsc.org Gibberellins are diterpenoid hormones that regulate many aspects of plant growth and development, including seed germination, stem elongation, and flowering. nih.gov

The later stages of the GA biosynthesis pathway are heavily reliant on 2-ODDs. nih.gov Specifically, enzymes known as GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox) catalyze a series of oxidative reactions. oup.com

GA 20-oxidases catalyze the sequential oxidation of the C-20 carbon of GA precursors (e.g., GA₁₂ and GA₅₃), ultimately leading to the removal of this carbon as CO₂ and the formation of C₁₉-GAs (e.g., GA₉ and GA₂₀). rsc.orgnih.gov

GA 3-oxidases catalyze the final step in the formation of biologically active GAs by introducing a hydroxyl group at the 3β-position of their immediate precursors. For example, GA3ox converts GA₂₀ to the highly active GA₁. rsc.orgnih.gov

Conversely, the deactivation of gibberellins is also mediated by 2-ODDs. GA 2-oxidases (GA2ox) catalyze the 2β-hydroxylation of active GAs (like GA₁) and their precursors, rendering them biologically inactive. rsc.orgoup.com This precise regulation of both synthesis and deactivation by different families of 2-ODDs allows plants to finely tune the levels of active gibberellins in response to developmental and environmental cues. rsc.org

| Enzyme Family | Function in GA Pathway | Example Reaction |

| GA 20-oxidase (GA20ox) | Biosynthesis (intermediate steps) | Conversion of C₂₀-GAs to C₁₉-GAs |

| GA 3-oxidase (GA3ox) | Biosynthesis (final activation step) | GA₂₀ → GA₁ |

| GA 2-oxidase (GA2ox) | Catabolism (inactivation) | GA₁ → GA₈ (inactive) |

Involvement in Other Enzymatic Reactions

Beyond its central role in the citric acid cycle, 2-oxoglutarate serves as a key substrate and modulator in various other enzymatic reactions that are fundamental to cellular function.

Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to 2-oxoglutarate and ammonia (B1221849), utilizing NAD⁺ or NADP⁺ as a cofactor. wikipedia.orgnih.gov Conversely, it can also catalyze the reductive amination of 2-oxoglutarate to form glutamate. nih.govcapes.gov.brmdpi.com This bidirectional activity positions GDH as a critical link between carbohydrate and amino acid metabolism. wikipedia.org

The reaction catalyzed by glutamate dehydrogenase is as follows:

L-glutamate + H₂O + NAD(P)⁺ ⇌ 2-oxoglutarate + NH₃ + NAD(P)H + H⁺ wikipedia.org

Kinetic studies on the reductive amination of 2-oxoglutarate have revealed that the reaction mechanism is likely of a random-order, where the substrates (2-oxoglutarate, ammonia) and the coenzyme (NADH or NADPH) can bind to the enzyme in any sequence. nih.govcapes.gov.brnih.gov In mammals, the equilibrium of the glutamate dehydrogenase reaction typically favors the production of ammonia and 2-oxoglutarate. wikipedia.org The enzyme's activity is subject to complex regulation; for instance, it is allosterically activated by ADP and inhibited by high concentrations of 2-oxoglutarate. wikipedia.orgmdpi.com

The role of 2-oxoglutarate as a substrate for GDH is integral to nitrogen metabolism. wikipedia.org In the liver, the conversion of glutamate to 2-oxoglutarate releases ammonia, which is then incorporated into the urea (B33335) cycle for excretion. wikipedia.org In other tissues, such as the brain, the reaction direction can vary depending on the metabolic state. wikipedia.org

Below is a summary of the kinetic parameters for glutamate dehydrogenase with 2-oxoglutarate as a substrate under different conditions.

| Parameter | Condition | Value |

| Michaelis Constant (Km) for 2-oxoglutarate | pH 7.0 with NADH | Varies with coenzyme and ammonia concentration |

| Michaelis Constant (Km) for 2-oxoglutarate | pH 8.0 with NADPH | Varies with coenzyme and ammonia concentration |

| Inhibition | High concentrations of 2-oxoglutarate | Observed |

This table is interactive. You can sort and filter the data.

The succinate semialdehyde dehydrogenase (SSADH) pathway is the primary route for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.govwikipedia.org In this pathway, GABA is first converted to succinate semialdehyde (SSA) by the enzyme GABA transaminase (GABA-T). nih.gov Subsequently, SSADH catalyzes the irreversible oxidation of SSA to succinate, which then enters the tricarboxylic acid (TCA) cycle. nih.govwikipedia.org

2-Oxoglutarate plays a crucial, albeit indirect, role in the initial step of this pathway. The GABA transaminase reaction, which produces succinate semialdehyde, requires 2-oxoglutarate as the amino group acceptor. nih.gov In this transamination reaction, the amino group from GABA is transferred to 2-oxoglutarate, yielding glutamate and succinate semialdehyde. nih.gov

GABA + 2-Oxoglutarate ⇌ Succinate Semialdehyde + L-Glutamate

This reaction highlights the interconnectedness of GABA and glutamate metabolism, with 2-oxoglutarate acting as a bridge between the two. The glutamate formed in this reaction can then be utilized for various metabolic purposes, including being a precursor for GABA synthesis or being converted back to 2-oxoglutarate by glutamate dehydrogenase. nih.gov

In some organisms, alternative pathways involving 2-oxoglutarate and succinate semialdehyde exist. For instance, some bacteria can bypass the succinyl-CoA synthetase step of the TCA cycle by converting 2-oxoglutarate to succinate via succinate semialdehyde, using 2-oxoglutarate decarboxylase and succinate-semialdehyde dehydrogenase. wikipedia.org

The following table outlines the key enzymes and their functions in the SSADH pathway involving 2-oxoglutarate.

| Enzyme | Substrate(s) | Product(s) | Role of 2-Oxoglutarate |

| GABA Transaminase (GABA-T) | GABA, 2-Oxoglutarate | Succinate Semialdehyde, L-Glutamate | Amino group acceptor |

| Succinate Semialdehyde Dehydrogenase (SSADH) | Succinate Semialdehyde, NAD⁺, H₂O | Succinate, NADH, H⁺ | Not directly involved |

This table is interactive. You can sort and filter the data.

Regulatory Mechanisms and Metabolic Interconnections of 2 Oxoglutarate

Regulation of Metabolic Fluxes

As a key intermediate in the tricarboxylic acid (TCA) cycle, 2-oxoglutarate is central to the flow of metabolites (metabolic flux) through various interconnected pathways. nih.govnih.gov It serves as a crucial link between the catabolic processes that break down nutrients for energy and the anabolic processes that build complex molecules for cellular growth and maintenance.

Control of Carbon Flow into Nitrogen Metabolism

2-Oxoglutarate stands at the precise intersection of carbon and nitrogen metabolism. nih.govnih.gov It functions as the primary carbon skeleton for the assimilation of inorganic nitrogen into organic molecules, a fundamental process for synthesizing amino acids and nucleotides. nih.gov When nitrogen is available, 2-oxoglutarate is aminated to form glutamate (B1630785), a reaction catalyzed by enzymes like glutamate dehydrogenase (GDH) or the glutamine synthetase-glutamate synthase (GS-GOGAT) pathway. nih.gov This process directly channels carbon from the TCA cycle into nitrogen-containing biosynthetic pathways.

The cellular level of 2-oxoglutarate acts as a sensor for the carbon-to-nitrogen balance. nih.gov

Nitrogen Limitation: Under conditions of nitrogen scarcity, the demand for 2-oxoglutarate as a carbon skeleton for assimilation decreases. This leads to an accumulation of 2-oxoglutarate, signaling a state of carbon surplus relative to nitrogen.

Nitrogen Abundance: Conversely, when nitrogen is plentiful, 2-oxoglutarate is rapidly consumed for the synthesis of glutamate and other nitrogenous compounds. nih.gov This depletion of the 2-oxoglutarate pool signals a high nitrogen status and the need for increased carbon flux into the TCA cycle to replenish the intermediates.

This dynamic interplay ensures that the cell efficiently coordinates the uptake and utilization of carbon and nitrogen, preventing wasteful buildup of intermediates and ensuring resources are allocated appropriately for growth. nih.gov

Table 1: Influence of Nutrient Availability on 2-Oxoglutarate Levels and Metabolic Response

| Condition | Intracellular 2-Oxoglutarate Level | Metabolic Signal | Resulting Cellular Response |

|---|---|---|---|

| High Carbon / Low Nitrogen | Increases | Carbon surplus | Downregulation of nitrogen assimilation pathways |

| Low Carbon / High Nitrogen | Decreases | Nitrogen surplus | Upregulation of carbon metabolism to produce more 2-OG |

Influence on Energy Production Pathways

2-Oxoglutarate is a central constituent of the tricarboxylic acid (TCA) cycle, a series of reactions essential for the oxidation of nutrients to produce energy in the form of ATP. nih.govwikipedia.org The oxidative decarboxylation of 2-oxoglutarate to succinyl-CoA, catalyzed by the 2-oxoglutarate dehydrogenase complex (OGDHC), is a key rate-limiting and irreversible step in the cycle. nih.govnih.gov This reaction generates NADH, a crucial reducing equivalent that donates electrons to the mitochondrial electron transport chain, driving the synthesis of ATP through oxidative phosphorylation. nih.govwikipedia.org

Interaction with Regulatory Proteins

The signaling role of 2-oxoglutarate is mediated through its direct interaction with a variety of regulatory proteins, including signal transduction proteins and enzymes. These interactions allow the cell to translate the metabolic signal of 2-oxoglutarate concentration into specific downstream responses.

PII Protein Family and Nitrogen Status Sensing

The PII protein family represents a large and widely distributed group of signal transduction proteins found in bacteria, archaea, and plants that are central to the regulation of nitrogen metabolism. nih.gov These proteins act as sophisticated sensors of the cellular nitrogen status by integrating signals from key metabolites, most notably 2-oxoglutarate and ATP.

PII proteins can bind 2-oxoglutarate, and this binding is a key mechanism for sensing the carbon/nitrogen balance. nih.gov

When 2-oxoglutarate levels are high (indicating nitrogen limitation), it binds to PII proteins. This binding alters the conformation of the PII protein, which in turn modulates its interaction with various target proteins.

When 2-oxoglutarate levels are low (indicating nitrogen sufficiency), it dissociates from PII proteins, leading to a different conformational state and a change in downstream signaling.

This 2-oxoglutarate-dependent conformational change in PII proteins controls the activity of key players in nitrogen metabolism, such as the ammonium transporter AmtB and the enzyme glutamine synthetase, thereby adjusting nitrogen uptake and assimilation to the cell's metabolic needs. nih.gov

Modulation of Enzyme Activities and Stability

Beyond its interaction with PII proteins, 2-oxoglutarate directly modulates the activity of numerous enzymes through allosteric regulation or by acting as a co-substrate.

One of the most critical enzymes it regulates is the 2-oxoglutarate dehydrogenase complex (OGDHC) itself. OGDHC activity is sensitive to the concentration of its substrate, 2-oxoglutarate, and is also allosterically regulated by other molecules that reflect the cell's energy status, such as the ATP/ADP ratio and the NADH/NAD+ ratio. nih.gov

Furthermore, 2-oxoglutarate is an obligatory co-substrate for a large and diverse family of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs) . frontiersin.org These enzymes are involved in a wide array of biological processes, including amino acid metabolism, the biosynthesis of plant secondary metabolites, and the production of phytohormones. frontiersin.org The activity of these enzymes is directly dependent on the availability of 2-oxoglutarate, linking the central carbon metabolism to these specialized biosynthetic pathways.

Table 2: Examples of Enzymes Regulated by 2-Oxoglutarate

| Enzyme/Complex | Role of 2-Oxoglutarate | Metabolic Pathway | Regulatory Outcome |

|---|---|---|---|

| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | Substrate | TCA Cycle | Controls flux into the second half of the TCA cycle, impacting energy production. |

| Glutamate Dehydrogenase (GDH) | Substrate | Nitrogen Assimilation | Incorporates ammonia (B1221849) into a carbon skeleton, forming glutamate. |

| 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs) | Co-substrate | Various Biosynthetic Pathways | Rate of reaction is dependent on 2-OG availability, linking biosynthesis to central metabolism. |

Impact on Mitochondrial Dynamics and Cellular Redox Balance

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their health and function. frontiersin.org This process, known as mitochondrial dynamics, is crucial for cellular homeostasis. Recent studies suggest that metabolic intermediates can influence these processes. Supplementation with dimethyl-2-oxoglutarate (DM-2OG), a cell-permeable form of 2-OG, has been shown to improve mitochondrial function. nih.govresearchgate.net While direct effects on the machinery of mitochondrial fission and fusion are still under investigation, improved mitochondrial function is intrinsically linked to a healthy dynamic balance. frontiersin.org

2-Oxoglutarate metabolism is also intimately connected to the cellular redox state. The mitochondrial respiratory chain is a major source of reactive oxygen species (ROS), which are byproducts of metabolism. mdpi.com The OGDHC is one of the mitochondrial enzyme complexes known to produce ROS. mdpi.com Furthermore, 2-oxoglutarate itself may have protective effects by influencing antioxidant systems. nih.gov Studies have shown that DM-2OG supplementation can improve the redox balance in cells under metabolic stress, suggesting a role for 2-oxoglutarate in mitigating oxidative damage and maintaining cellular redox homeostasis. nih.govresearchgate.net This is achieved without necessarily increasing the expression of antioxidant enzymes, but rather by improving mitochondrial function and potentially increasing the availability of reducing equivalents like NADPH, which is essential for regenerating the key antioxidant glutathione. nih.govmdpi.com

Effects on Mitochondrial Function in Research Models

Research utilizing cell-permeable analogs of 2-oxoglutarate, such as dimethyl-2-oxoglutarate (DM-2OG), has illuminated its significant role in supporting and restoring mitochondrial function, particularly under conditions of metabolic stress.

In a study involving muscle pericytes isolated from individuals with diabetes (D-MPs), which exhibit mitochondrial dysfunction, supplementation with DM-2OG led to notable improvements. nih.govnih.govresearchgate.net D-MPs initially showed reduced maximal oxygen consumption rate (OCR) and spare respiratory capacity compared to non-diabetic controls. nih.gov Treatment with DM-2OG improved mitochondrial function, evidenced by a reduction in OCR linked to proton leak, which suggests a decrease in oxidative burden. nih.gov

Another research model using human neuroblastoma cells (SH-SY5Y) subjected to glucose hypometabolism—a state of reduced glucose utilization—demonstrated the protective effects of DM-2OG. researchgate.netnih.govnih.gov This metabolic insult caused mitochondrial membrane depolarization and a significant depletion of cellular ATP. researchgate.netnih.gov While standard antioxidants failed to prevent these effects, DM-2OG partially prevented both the mitochondrial impairments and subsequent neural cell death. researchgate.netnih.govnih.gov This suggests that 2-oxoglutarate can act as an alternative fuel source to bypass blocks in glucose metabolism, thereby maintaining mitochondrial integrity and energy production. researchgate.netnih.gov

| Research Model | Condition | Key Findings on Mitochondrial Function with DM-2OG | Reference |

|---|---|---|---|

| Muscle Pericytes from Diabetic Patients (D-MPs) | Mitochondrial Dysfunction | Improved redox balance and mitochondrial function. Reduced maximal OCR and spare capacity were observed in D-MPs, which DM-2OG helped restore. Reduced non-ATP-linked OCR (proton leak), indicating reduced oxidative burden. | nih.govnih.govresearchgate.net |

| Human Neuroblastoma Cells (SH-SY5Y) | Glucose Hypometabolism | Partially prevented mitochondrial membrane depolarization and cellular ATP depletion. Prevented neural cell death by serving as an alternative fuel source. | researchgate.netnih.govnih.gov |

Contribution to Antioxidant Systems in Cellular Studies

2-Oxoglutarate is recognized for its antioxidant properties. researchgate.net It can participate in non-enzymatic decarboxylation reactions with hydrogen peroxide, converting it to succinate (B1194679), carbon dioxide, and water, thereby neutralizing a key reactive oxygen species (ROS). researchgate.net However, its interaction with cellular antioxidant systems is complex and appears to be context-dependent.

In the study on muscle pericytes from diabetic individuals, DM-2OG supplementation improved the cellular redox balance and reduced ROS levels. nih.govnih.govresearchgate.net Intriguingly, this improvement was achieved without affecting the expression or activity of the cells' endogenous antioxidant systems. nih.govnih.govresearchgate.net This indicates that under these specific conditions, 2-oxoglutarate's primary role was likely to reduce the generation of ROS by improving mitochondrial efficiency, rather than by bolstering antioxidant defenses.

Conversely, in the neuroblastoma cell model of glucose hypometabolism, increased ROS production was a key consequence of the metabolic disruption. researchgate.netnih.gov Standard antioxidants like N-acetylcysteine, ferrostatin-1, and liproxstatin-1 were unable to prevent the resulting cell death. researchgate.netnih.gov However, DM-2OG was protective, not primarily by acting as a direct antioxidant, but by providing an alternative energy substrate that alleviated the metabolic crisis responsible for the ROS overproduction in the first place. researchgate.netnih.govnih.gov These findings highlight that 2-oxoglutarate's contribution to redox homeostasis can be indirect, stemming from its central role in mitochondrial metabolism.

Influence on Biosynthetic Pathways Beyond Core Metabolism

As a mandatory co-substrate for 2-ODD enzymes, 2-oxoglutarate is integral to the synthesis of a vast array of specialized metabolites in plants and other organisms. These enzymes catalyze critical oxidation reactions, such as hydroxylation and desaturation, that introduce structural diversity into natural products. mdpi.comnih.govnih.gov

Regulation of Secondary Metabolite Synthesis (e.g., Flavonoids, Glucosinolates, Alkaloids, Coumarins)

The biosynthesis of many classes of plant secondary metabolites relies on 2-ODD enzymes and, therefore, on the availability of 2-oxoglutarate.

Flavonoids: Several key enzymes in the flavonoid biosynthetic pathway are 2-ODDs. mdpi.comnih.govfrontiersin.org These enzymes catalyze hydroxylation and desaturation reactions that are critical for forming the various subclasses of flavonoids. mdpi.comrsc.org

Glucosinolates: These sulfur-containing defense compounds, characteristic of the Brassicaceae family, undergo side-chain modifications catalyzed by 2-ODDs. nih.govnih.govoup.commdpi.com This enzymatic action is responsible for the structural diversity of glucosinolates within and between plant species. oup.com

Alkaloids: The biosynthesis of diverse alkaloids, including benzylisoquinoline and tropane alkaloids, involves 2-ODD-catalyzed reactions. nih.govnih.govresearchgate.net For instance, hyoscyamine 6β-hydroxylase, an enzyme involved in the synthesis of the medicinal alkaloid scopolamine, is a well-characterized 2-ODD. gsartor.org

Coumarins: The formation of simple coumarins branches off from the general phenylpropanoid pathway via an ortho-hydroxylation step. This key reaction is catalyzed by 2-oxoglutarate-dependent dioxygenases.

| Secondary Metabolite Class | Key 2-ODD Enzymes | Catalytic Function | Reference |

|---|---|---|---|

| Flavonoids | Flavanone 3β-hydroxylase (F3H), Flavone synthase I (FNS I), Flavonol synthase (FLS), Anthocyanidin synthase (ANS) | Hydroxylation and desaturation of the flavonoid C-ring, leading to flavonols, flavones, and anthocyanins. | mdpi.comnih.govfrontiersin.org |

| Glucosinolates | AOP1, AOP2, AOP3, GRS1, GSL-OH | Side-chain modifications (e.g., conversion of methylsulfinylalkyl to alkenyl or hydroxyalkyl groups). | nih.govnih.govoup.commdpi.com |

| Alkaloids | Hyoscyamine 6β-hydroxylase, and others | Hydroxylation and other oxidative modifications in the formation of tropane and benzylisoquinoline alkaloids. | nih.govresearchgate.netgsartor.org |

Promotion of Astaxanthin (B1665798) and Fatty Acid Biosynthesis in Microorganisms

In the microalga Haematococcus pluvialis, a primary source of the high-value antioxidant astaxanthin, the addition of disodium (B8443419) 2-oxoglutarate has been shown to promote the biosynthesis of both astaxanthin and fatty acids. Astaxanthin is a secondary carotenoid, and its production is often linked to stress conditions that alter the cell's carbon and nitrogen balance. By providing an external source of 2-oxoglutarate, a key carbon skeleton, it is possible to direct metabolic flux towards the synthesis of these valuable compounds. This demonstrates a direct link between central carbon metabolism, signaled by 2-oxoglutarate, and the regulation of specialized biosynthetic pathways in microorganisms.

Link to Collagen Biosynthesis Pathways

The link between 2-oxoglutarate and collagen biosynthesis is one of the most well-established roles for 2-ODD enzymes. Collagen, the most abundant protein in mammals, requires extensive post-translational modification to achieve its stable, triple-helix structure. Two critical modifications are the hydroxylation of proline and lysine (B10760008) residues within the procollagen (B1174764) polypeptide chains.

These reactions are catalyzed by prolyl-4-hydroxylase, prolyl-3-hydroxylase, and lysyl-hydroxylase. gsartor.org All three are archetypal 2-oxoglutarate-dependent dioxygenases. gsartor.org They utilize molecular oxygen, Fe(II), and 2-oxoglutarate to hydroxylate specific proline and lysine residues. This hydroxylation is essential for the formation of hydrogen bonds that stabilize the collagen triple helix. Without this 2-oxoglutarate-dependent step, collagen fibrils cannot form correctly, leading to severe connective tissue disorders.

Advanced Research Methodologies and Experimental Applications of Disodium 2 Oxoglutarate

Analytical Techniques for Quantitative and Qualitative Analysis

A variety of sophisticated methods are employed to detect, quantify, and profile disodium (B8443419) 2-oxoglutarate in biological samples. These techniques are crucial for understanding its dynamic levels and metabolic flux in response to different physiological and pathological conditions. asm.org

Enzymatic Assay Methodologies for 2-Oxoglutarate Detection

Enzymatic assays offer a sensitive and specific means of quantifying 2-oxoglutarate. These methods typically rely on coupled enzyme reactions that produce a detectable signal, such as a change in absorbance or fluorescence. sigmaaldrich.cncellbiolabs.com

One common approach involves the enzymatic conversion of 2-oxoglutarate, leading to the production of a measurable substance. For instance, 2-oxoglutarate can be transaminated to produce pyruvate (B1213749), which is then detected using a colorimetric probe. cellbiolabs.com Another method couples the formation of succinate (B1194679) from 2-oxoglutarate to the conversion of NADH to NAD+, which can be monitored spectrophotometrically. nih.gov This assay is particularly useful for studying Fe(II)/2-oxoglutarate-dependent dioxygenases. nih.gov

A fluorescence-based assay provides an alternative by monitoring the depletion of 2-oxoglutarate through its derivatization with o-phenylenediamine (B120857), which forms a fluorescent product. researchgate.net Additionally, a colorimetric assay based on the reaction of 2-oxoglutarate with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) has been developed. nih.gov This reaction produces a colored derivative, 2,4-dinitrophenylhydrazone, which can be quantified spectrophotometrically after the addition of a base. nih.gov

| Assay Type | Principle | Detection Method |

| Coupled Enzyme Assay | 2-oxoglutarate is converted to pyruvate, which is then detected. cellbiolabs.com | Colorimetric (540-570 nm) cellbiolabs.com |

| Coupled Enzyme Assay | Succinate formation from 2-oxoglutarate is coupled to NADH oxidation. nih.gov | Spectrophotometric (decrease in NADH absorbance) nih.gov |

| Fluorescence Derivatization | 2-oxoglutarate is derivatized with o-phenylenediamine. researchgate.net | Fluorescence researchgate.net |

| Colorimetric Derivatization | 2-oxoglutarate reacts with 2,4-dinitrophenylhydrazine (2,4-DNPH). nih.gov | Spectrophotometric (absorbance of 2,4-dinitrophenylhydrazone) nih.gov |

Mass Spectrometry-Based Approaches for Metabolomic Profiling

Mass spectrometry (MS) has become an indispensable tool for metabolomics, enabling the comprehensive analysis of hundreds to thousands of metabolites, including 2-oxoglutarate, in a single run. plos.orgmdpi.com This technology offers high sensitivity and selectivity, making it ideal for detecting and quantifying low-abundance metabolites in complex biological matrices. creative-proteomics.comcreative-proteomics.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. creative-proteomics.comuah.edu For 2-oxoglutarate analysis, derivatization is often required to increase its volatility. creative-proteomics.comnih.gov A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.gov The derivatized sample is then separated by gas chromatography and detected by mass spectrometry, providing information about the molecular weight and structure of the compound. creative-proteomics.com

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is another widely used platform for metabolomic profiling. rroij.comnih.gov LC-MS/MS offers high sensitivity and specificity for the quantitative determination of 2-oxoglutarate in various biological samples, including human plasma. rroij.comnih.gov Hydrophilic interaction liquid chromatography (HILIC) coupled with LC-MS/MS is particularly effective for separating polar metabolites like 2-oxoglutarate. nih.gov

Capillary electrophoresis-mass spectrometry (CE-MS) is well-suited for the analysis of anionic metabolites like 2-oxoglutarate, offering high separation efficiency and sensitivity. acs.org

| Technique | Principle | Key Features |

| GC-MS | Separation of volatile compounds followed by mass-based detection. creative-proteomics.com | Requires derivatization for 2-oxoglutarate; provides structural information. creative-proteomics.comcreative-proteomics.com |

| LC-MS/MS | Liquid phase separation coupled with highly sensitive and specific mass detection. rroij.com | Does not always require derivatization; suitable for complex samples. rroij.comnih.gov |

| CE-MS | Separation based on charge and size in a capillary, followed by mass detection. acs.org | Excellent for charged and polar molecules like 2-oxoglutarate. acs.org |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a robust and widely used technique for the separation and quantification of 2-oxoglutarate. creative-proteomics.comnih.gov In HPLC, a sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. creative-proteomics.com

For 2-oxoglutarate analysis, reversed-phase HPLC is commonly employed, often with a C18 column. google.com Detection is typically achieved using a UV detector, as 2-oxoglutarate absorbs light at a specific wavelength. creative-proteomics.com The retention time helps to identify the compound, while the peak area is proportional to its concentration. creative-proteomics.com To improve peak shape and data integrity, especially since 2-oxoglutarate can interact with stainless steel columns, metal-free coated columns can be utilized. mtc-usa.com

In some methods, 2-oxoglutarate is derivatized to enhance its detection. For example, it can be derivatized with o-phenylenediamine to form a quinoxaline (B1680401) derivative that can be detected by UV or fluorescence detectors. nih.govrsc.org

| HPLC Method | Column Type | Detection | Notes |

| Reversed-Phase HPLC | C18, C8 rroij.comgoogle.com | UV creative-proteomics.com | Metal-free columns can improve peak shape. mtc-usa.com |

| HILIC | Amaze TH Tri-Modal helixchrom.com | MS helixchrom.com | Suitable for polar and ionizable compounds. helixchrom.com |

| Ion-Exchange HPLC | Miniature ion-exchange columns nih.gov | Post-column derivatization and fluorescence detection nih.gov | Allows for separation of glutamine and 2-oxoglutarate. nih.gov |

Engineered Fluorescent Protein Probes and Biosensors for In Vivo Monitoring

The development of genetically encoded fluorescent protein probes and biosensors has revolutionized the study of metabolite dynamics within living cells. nih.govnih.gov These tools allow for the real-time, in vivo monitoring of 2-oxoglutarate concentrations with subcellular resolution. jst.go.jp

A common strategy for creating these biosensors involves using fluorescence resonance energy transfer (FRET). nih.gov In a FRET-based sensor, two fluorescent proteins, such as cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP), are linked by a protein domain that specifically binds to 2-oxoglutarate. asm.orgjst.go.jp The GAF domain of the NifA protein from Azotobacter vinelandii is often used as the 2-oxoglutarate binding domain. nih.govjst.go.jp When 2-oxoglutarate binds to this domain, it induces a conformational change that alters the distance or orientation between the two fluorescent proteins, leading to a change in the FRET signal. asm.org

These biosensors can be targeted to specific cellular compartments, such as the nucleus, by incorporating nuclear localization signals. jst.go.jp This allows for the investigation of how 2-oxoglutarate levels vary between different organelles and how these variations impact cellular processes like epigenetic regulation. jst.go.jpbiorxiv.org

Synthesis and Isotopic Labeling for Mechanistic Research

The chemical synthesis of 2-oxoglutarate and its isotopically labeled derivatives is crucial for a wide range of mechanistic studies. These labeled compounds serve as tracers to follow the metabolic fate of 2-oxoglutarate and to elucidate the mechanisms of enzymes that utilize it as a substrate.

Preparation of Deuteriated and 13C-Labeled 2-Oxoglutarate Derivatives

Isotopically labeled 2-oxoglutarate, particularly with deuterium (B1214612) (²H) and carbon-13 (¹³C), is instrumental in metabolic flux analysis and in studying enzyme reaction mechanisms. nih.govresearchgate.net

The synthesis of ¹³C-labeled 2-oxoglutarate has been a significant focus, especially for use in hyperpolarized magnetic resonance spectroscopy (HP-¹³C-MRS). nih.govnih.gov For instance, [1-¹³C-5-¹²C]-α-ketoglutarate has been synthesized to enable the non-invasive detection of 2-hydroxyglutarate, an oncometabolite produced from 2-oxoglutarate in certain cancers. nih.govnih.gov This specific labeling pattern helps to avoid spectral overlap from naturally occurring ¹³C isotopes. nih.govnih.gov The synthesis can be achieved through methods like an oxidative-Stetter reaction. nih.gov

Deuterated derivatives of 2-oxoglutarate are also valuable. For example, [1-¹³C,5-¹²C,D₄]α-ketoglutarate has been synthesized for use in real-time metabolic imaging. acs.orgnsf.gov Deuteration can help to prolong the lifetime of the hyperpolarized state, enhancing the signal in magnetic resonance experiments. nsf.gov

| Isotope | Application | Research Finding |

| ¹³C | Hyperpolarized magnetic resonance spectroscopy (HP-¹³C-MRS) to study real-time metabolism. nih.govnih.gov | [1-¹³C-5-¹²C]-α-KG allows for the unimpeded detection of [1-¹³C]-2-hydroxyglutarate in cancer cells with IDH1 mutations. nih.govnih.gov |

| ²H (Deuterium) | Used in combination with ¹³C labeling to create next-generation molecular probes for in vivo metabolic imaging. acs.orgnsf.gov | Substrate deuteration can lead to a slight increase in relaxation rates for ¹³C nuclei, but can also enhance the hyperpolarized signal lifetime. acs.orgnsf.gov |

Utility in Tracing Metabolic Pathways and Flux Analysis

The central position of 2-oxoglutarate in metabolism makes it an ideal nexus for metabolic tracing studies. Researchers utilize isotopically labeled versions of 2-oxoglutarate precursors, most commonly glutamine, to perform ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.gov By introducing a substrate like [U-¹³C₅]-glutamine into cell or tissue cultures, scientists can track the flow of labeled carbon atoms as they are incorporated into 2-oxoglutarate and subsequently distributed throughout the tricarboxylic acid (TCA) cycle and connected anabolic pathways. nih.govmdpi.com

Glutamine is converted to glutamate (B1630785) and then to α-ketoglutarate (labeled as M+5, indicating five ¹³C atoms). nih.gov This labeled α-ketoglutarate can then proceed through the oxidative TCA cycle, generating M+4 labeled intermediates like succinate, fumarate (B1241708), and malate (B86768) as one carbon is lost via decarboxylation. nih.govmdpi.com Alternatively, it can undergo reductive carboxylation to produce M+5 citrate, a pathway particularly relevant for lipid biosynthesis in certain cancer cells. nih.govmdpi.com

By measuring the mass isotopomer distribution of these metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can construct detailed metabolic flux maps. nih.govphysiology.org These maps provide quantitative insights into the relative activities of different metabolic routes. For example, studies have used this approach to reveal how cancer cells with specific genetic knockouts alter their glucose metabolism and TCA cycle flux, showing decreased enrichment of ¹³C in citrate, α-ketoglutarate, fumarate, and malate derived from labeled glucose. mdpi.comresearchgate.net Similarly, this method has been applied to understand metabolic perturbations in endothelial cells, where changes in the fractional enrichment of TCA cycle intermediates like α-ketoglutarate highlight metabolic adaptations. mdpi.comresearchgate.net

Table 1: Research Findings from ¹³C-Metabolic Flux Analysis Involving 2-Oxoglutarate

| Research Area | Tracer Used | Key Finding Related to 2-Oxoglutarate | Reference |

|---|---|---|---|

| Cancer Metabolism (NAT1 Knockout) | [¹³C]-glucose | Observed a decrease in ¹³C-labeled α-ketoglutarate, indicating reduced glucose flux through the TCA/Krebs cycle. | mdpi.com |

| Endothelial Cell Metabolism | [¹³C]-glucose | Used fractional enrichment of M+2 α-ketoglutarate to analyze TCA cycle redirection in response to genetic variations (APOE-ε4). | researchgate.net |

| Cancer Cell Glutamine Metabolism | [U-¹³C₅]-glutamine | Tracks the conversion of glutamine to M+5 α-ketoglutarate to measure its contribution to both oxidative (producing M+4 citrate) and reductive (producing M+5 citrate) pathways. | nih.gov |

| Cardiac Metabolism | [U-¹³C]lactate, pyruvate, glucose, or oleate | Measured mass isotopomer data for α-ketoglutarate to determine sources of mitochondrial acetyl-CoA and anaplerosis. | physiology.org |

Development of 2-Oxoglutarate Derivatives as Research Tools

A significant limitation in studying the intracellular roles of 2-oxoglutarate is its low cell membrane permeability due to its charged nature. researchgate.net To overcome this, researchers have synthesized cell-permeable ester derivatives. These compounds are modified with lipid-soluble groups, such as octyl or methyl esters, which allow them to cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester bonds, releasing free 2-oxoglutarate. caymanchem.com

Prominent examples of these derivatives include:

Octyl-α-ketoglutarate (Octyl-α-KG): A stable, monoester derivative that effectively increases intracellular 2-oxoglutarate levels. caymanchem.commedchemexpress.comcaymanchem.com It is widely used to study the activity of 2-oxoglutarate-dependent dioxygenases, such as prolyl hydroxylases (PHDs). medchemexpress.comapexbt.comsigmaaldrich.com For instance, in cells where succinate dehydrogenase (SDH) is deficient, the accumulation of succinate competitively inhibits PHDs, leading to a "pseudohypoxic" state. Treatment with octyl-α-KG can reverse this inhibition by increasing the concentration of the PHD substrate (2-oxoglutarate), thereby restoring normal enzyme activity. caymanchem.comnih.govnih.gov

Dimethyl-α-ketoglutarate (dm-αKG): A diester derivative also used to elevate intracellular 2-oxoglutarate levels. It has been employed in studies of epigenetics and differentiation, as 2-oxoglutarate is a cofactor for TET DNA demethylases and JmjC histone demethylases. embopress.org

Diethyl-[1-¹³C]-α-ketoglutarate: A specialized derivative developed for hyperpolarized carbon-13 nuclear magnetic resonance spectroscopy (HP-¹³C-MRS), a noninvasive technique to trace metabolic pathways in real time in vivo. researchgate.net

These derivatives serve as powerful research tools, allowing for the direct manipulation of intracellular 2-oxoglutarate concentrations to probe its role in signaling, enzyme regulation, and metabolic reprogramming. nih.govbiorxiv.org

Table 2: 2-Oxoglutarate Derivatives and Their Research Applications

| Derivative | Mechanism | Primary Research Application | Reference |

|---|---|---|---|

| Octyl-α-ketoglutarate | Cell-permeable monoester, hydrolyzed by intracellular esterases to release α-KG. | Reversing competitive inhibition of PHDs by succinate/fumarate; studying HIF-1α regulation. | medchemexpress.comcaymanchem.comnih.govnih.gov |

| Dimethyl-α-ketoglutarate (dm-αKG) | Cell-permeable diester, releases α-KG intracellularly. | Studying epigenetic modifications by TET and JmjC enzymes; inducing differentiation. | embopress.org |

| Diethyl-[1-¹³C]-α-ketoglutarate | Esterified and ¹³C-labeled for enhanced permeability and detection. | Noninvasive in vivo metabolic tracing using hyperpolarized ¹³C-MRS. | researchgate.net |

Application in In Vitro and Ex Vivo Biological Systems

Use as a Reagent in Biochemical and Enzyme Activity Assays

Disodium 2-oxoglutarate is a fundamental reagent in a vast number of in vitro biochemical and enzymatic assays. roche.com Its primary role is to serve as a co-substrate for the large superfamily of 2-oxoglutarate-dependent dioxygenases (2-ODDs) and as a key substrate for dehydrogenase complexes. nih.gov

Assay kits designed to measure the activity of these enzymes rely on the presence of saturating amounts of this compound. The reaction progress is typically monitored by measuring the consumption of 2-oxoglutarate, the production of succinate, or the change in a coupled reporter system. nih.govabcam.comsigmaaldrich.comsigmaaldrich.com

Examples include:

Prolyl Hydroxylase (PHD) Assays: These assays measure the activity of PHDs, which are crucial oxygen sensors. In one common method, the consumption of 2-oxoglutarate is monitored by derivatizing it with 2,4-dinitrophenylhydrazine (2,4-DNPH), which produces a colored product that can be measured spectrophotometrically. nih.govnih.govresearchgate.net This allows for the determination of enzyme kinetics and the screening of potential PHD inhibitors. nih.govharvard.edu

α-Ketoglutarate Dehydrogenase (α-KGDH) Assays: The activity of this key TCA cycle enzyme complex is measured by providing 2-oxoglutarate as the substrate. abcam.comsigmaaldrich.com The reaction reduces NAD⁺ to NADH, and the increase in NADH is monitored either colorimetrically (via a probe that is reduced by an intermediate to generate color at 450 nm) or fluorometrically. abcam.comsigmaaldrich.com

Transaminase Assays: this compound is used in diagnostic tests to determine the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). roche.commybiosource.com In these reactions, 2-oxoglutarate accepts an amino group, and the resulting products are measured.

Table 3: Use of this compound in Enzyme Assays

| Enzyme/Family | Role of 2-Oxoglutarate | Assay Principle | Detection Method | Reference |

|---|---|---|---|---|

| Prolyl Hydroxylases (PHDs) | Co-substrate | Measures the consumption of 2-oxoglutarate via derivatization with 2,4-DNPH. | Colorimetric | nih.govnih.govresearchgate.net |

| α-Ketoglutarate Dehydrogenase (α-KGDH) | Substrate | Measures the production of NADH, which reduces a probe to a colored/fluorescent product. | Colorimetric or Fluorometric | abcam.comsigmaaldrich.com |